molecular formula C12H14ClN B15342566 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro-

1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro-

Cat. No.: B15342566
M. Wt: 207.70 g/mol
InChI Key: AKHRDZSDAQFDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is a chemical compound with a complex structure that includes a carbazole core modified with a chlorine atom and additional hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor carbazole compound in the presence of a chlorine source. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydrogen and chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-pressure hydrogen gas and efficient catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .

Mechanism of Action

The mechanism of action of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- involves its interaction with specific molecular targets. In organic electronics, it functions as a donor unit, facilitating charge transfer processes. In medicinal applications, its mechanism may involve binding to biological targets, influencing cellular pathways and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

InChI

InChI=1S/C12H14ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2

InChI Key

AKHRDZSDAQFDQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.